2-(1-Benzylpiperidin-4-yl)ethanol
Overview
Description
2-(1-Benzylpiperidin-4-yl)ethanol is an organic compound with the molecular formula C14H21NO.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)ethanol has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-yl)ethanol is the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE and BuChE enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on cholinergic signaling. By inhibiting AChE and BuChE, the compound increases acetylcholine levels, enhancing cholinergic signaling. This can lead to improved memory and learning, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s radical scavenging capabilities can be affected by the presence of free radicals in both lipid and aqueous environments . Additionally, factors such as pH, temperature, and the presence of other substances can also impact the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound. These products have diverse applications in different fields .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-4-yl)ethanol can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but with different selectivity and potency.
N-Benzyl-4-(2-hydroxyethyl)piperidine: This is another similar compound with slight variations in its chemical structure and properties.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound is used in the synthesis of fentanyl-based analgesics and has different applications compared to this compound.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFPTWSKNJHCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369335 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76876-70-5 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.